molecular formula C19H14FN5O3 B11479393 8-(4-fluorophenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(4-fluorophenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11479393
M. Wt: 379.3 g/mol
InChI Key: NONIXFPXYHNAEM-UHFFFAOYSA-N
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Description

8-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan ring, and an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the fluorophenyl and furan groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, palladium catalysts, and base conditions to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to make the process more sustainable and efficient.

Chemical Reactions Analysis

Types of Reactions

8-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 8-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-(4-CHLOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
  • 8-(4-BROMOPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Uniqueness

The uniqueness of 8-(4-FLUOROPHENYL)-7-(FURAN-2-YL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H14FN5O3

Molecular Weight

379.3 g/mol

IUPAC Name

6-(4-fluorophenyl)-7-(furan-2-yl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H14FN5O3/c1-22-16-15(17(26)23(2)19(22)27)24-10-13(14-4-3-9-28-14)25(18(24)21-16)12-7-5-11(20)6-8-12/h3-10H,1-2H3

InChI Key

NONIXFPXYHNAEM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)F)C5=CC=CO5

Origin of Product

United States

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